molecular formula C13H8O4 B191090 1,3-dihydroxy-9H-xanthen-9-one CAS No. 3875-68-1

1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B191090
CAS No.: 3875-68-1
M. Wt: 228.2 g/mol
InChI Key: GTHOERCJZSJGHB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-9H-xanthen-9-one (CAS 3875-68-1) is a dihydroxy-substituted xanthone that serves as a versatile and privileged scaffold in medicinal and synthetic chemistry. The xanthone core is a rigid, predominantly planar tricyclic system known for its ability to interact with multiple biological targets, making it a valuable structure for developing new therapeutic agents . In research, this compound is primarily used as a key synthetic intermediate. Its structure allows for further functionalization via cross-dehydrogenative coupling with electron-deficient heterocycles such as 1,2,4-triazines and quinazoline, enabling the creation of diverse libraries of complex organic molecules for screening and material development . Furthermore, it acts as a precursor for halogenated derivatives; for instance, it can be brominated using N-bromosuccinimide (NBS) to yield compounds like 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one, which are of significant interest in exploring structure-activity relationships . The inherent planarity of the molecule is stabilized by an intramolecular hydrogen bond, a feature that can influence its physicochemical properties and crystal packing . Applications: • Intermediate for the synthesis of novel xanthone derivatives via CH/CH functionalization . • Precursor for halogenated compounds and other analogs for biological activity screening . • A core "privileged structure" for building blocks in drug discovery and development . Safety and Handling: This compound has a warning signal word with associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic or therapeutic applications, and it is not intended for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOERCJZSJGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192030
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3875-68-1
Record name 1,3-Dihydroxy-xanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Xanthone Chemical Class in Scholarly Literature

Xanthones, characterized by their dibenzo-γ-pyrone core, are a diverse group of naturally occurring and synthetic compounds. nih.govsemanticscholar.orgmdpi.comresearchgate.net They are found in a variety of natural sources, including higher plants, fungi, and marine organisms. nih.govmdpi.comresearchgate.netmdpi.com The xanthone (B1684191) structure is a versatile scaffold, and its derivatives are classified based on the type and position of various functional groups. mdpi.comresearchgate.net These classifications include simple oxygenated xanthones, prenylated xanthones, and bis-xanthones, among others. nih.govmdpi.comfrontiersin.org

The biological and chemical properties of xanthones are heavily influenced by the substitution patterns on their core structure. nih.govsemanticscholar.org Key positions for substitution that affect biological activity have been identified as C-1, C-3, C-6, and C-8. nih.govsemanticscholar.org The presence of hydroxyl groups, in particular, is often associated with potent antioxidant activity. mdpi.comresearchgate.net 1,3-dihydroxy-9H-xanthen-9-one, with its hydroxyl groups at the 1 and 3 positions, is a prime example of a dihydroxylated xanthone, a significant subgroup within the larger xanthone family.

Historical Trajectories of Xanthone Research with Emphasis on 1,3 Dihydroxy 9h Xanthen 9 One

The study of xanthones has a long history, with the first natural xanthone (B1684191), gentisin, being isolated in 1821. nih.govmdpi.com However, the term "xanthone" itself was coined later, in 1961 by J.C. Robert. semanticscholar.org The name is derived from the Greek word "xanthos," meaning yellow, which is a characteristic color of many of these compounds. semanticscholar.orgmdpi.com

Over the past few decades, research into xanthones has intensified, driven by their diverse biological activities. nih.govfrontiersin.org This has led to the isolation and characterization of over 200 naturally occurring xanthones. wikipedia.org While much of the historical research has focused on naturally derived xanthones, synthetic routes to these compounds have also been extensively explored to create novel derivatives with enhanced or specific properties. rsc.org

Within this broader history, the specific compound 1,3-dihydroxy-9H-xanthen-9-one has been a subject of interest for its potential applications. For instance, it has been used as a precursor in the synthesis of other novel xanthone derivatives, such as 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. nih.gov This highlights its role as a foundational molecule in the development of new compounds with potentially valuable properties.

Overview of Principal Research Foci for 1,3 Dihydroxy 9h Xanthen 9 One

Established Synthetic Routes for this compound

The construction of the this compound core can be achieved through several established methods, each with its own advantages and limitations. These routes often involve the formation of a benzophenone (B1666685) intermediate followed by cyclization.

Adaptations of Classical Xanthone Synthesis (e.g., Grover, Shah, and Shah Method Modifications)

The Grover, Shah, and Shah (GSS) method is a classical and widely used one-pot synthesis for hydroxyxanthones. instras.comresearchgate.net This reaction typically involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent, such as a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃), at elevated temperatures. instras.commdpi.com For the synthesis of this compound, salicylic acid and phloroglucinol are the common starting materials. instras.com The reaction proceeds through a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes cyclodehydration to yield the xanthone skeleton. mdpi.com For the cyclization to occur directly, the benzophenone intermediate must possess an additional hydroxyl group at the 6 or 6' position. up.pt

Modifications to the classical GSS method have been explored to improve yields and reaction conditions. researchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times to as little as 5 minutes and provide yields in the range of 72-98% for various xanthone derivatives. nih.gov

Novel Approaches in Xanthone Core Synthesis (e.g., Modified Friedel-Crafts Acylation)

Novel approaches to xanthone synthesis often focus on improving the efficiency and selectivity of the key bond-forming reactions. Modified Friedel-Crafts acylation reactions are central to many of these strategies. up.pt One such method involves the acylation of an O,O,O-tris(trimethylsilyl)-substituted phenol with a benzoyl chloride in the presence of stannic chloride. up.pt Other cyclization reagents have also been investigated to enhance the synthesis, including phosphorus pentoxide (P₂O₅) in methanesulfonic acid (Eaton's reagent), trifluoromethanesulfonic acid, and triphenylphosphine (B44618) in carbon tetrachloride. mdpi.com Eaton's reagent, in particular, has been noted for providing remarkable yields (80–95%) and leading to direct cyclization without the detection of a benzophenone intermediate. nih.gov

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the ortho-acylation of phenols, offering a milder alternative to traditional Lewis acid-catalyzed Friedel-Crafts reactions. google.comgoogle.com For instance, a copper/palladium catalytic system with a triphenylphosphine ligand can facilitate the intermolecular ortho-acylation of phenols with aryl aldehydes, which can then be used to synthesize xanthone derivatives in a one-step process with high yields. google.comgoogle.com

Synthesis of this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. These modifications are often pursued to enhance the biological activities of the parent compound.

Mannich Base Derivatization Strategies

Mannich base derivatization is a common strategy to introduce aminoalkyl groups into the xanthone structure, which can positively influence its pharmacological properties. nih.govnih.gov A series of Mannich bases of 1,3-dihydroxyxanthone derivatives have been synthesized and evaluated for their anti-cholinesterase activity. nih.govnih.gov The synthesis typically involves the reaction of 1,3-dihydroxyxanthone with a secondary amine and formaldehyde. nih.gov The introduction of different dialkylamine methyl groups at the C-2 position of the xanthone has been shown to affect cholinesterase inhibitory activities and selectivity. nih.gov For example, a derivative with a diethylaminomethyl group at the C-2 position and a prenyl substituent at the C-3 position exhibited potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Table 1: Examples of Mannich Base Derivatives of this compound and their Biological Activity

CompoundSubstituent at C-2Substituent at C-3AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Derivative 1 DiethylaminomethylPrenyloxy2.61 ± 0.130.51 ± 0.01
Derivative 2 DimethylaminomethylMethoxy> 5010.87 ± 0.55
Derivative 3 PyrrolidinomethylEthoxy12.35 ± 0.722.63 ± 0.11
Data sourced from a study on 1,3-dihydroxyxanthone Mannich base derivatives. nih.gov

Regioselective Prenylation and Analogue Synthesis

Prenylation, the attachment of a prenyl group, is another key modification of the 1,3-dihydroxyxanthone scaffold that often enhances biological activity. nih.gov The regioselectivity of this reaction is a significant challenge. nih.gov Both chemical and enzymatic methods have been employed for the prenylation of hydroxyxanthones. nih.govutar.edu.my

Chemical prenylation can be achieved using reagents like prenyl bromide in the presence of a base such as potassium hydroxide. utar.edu.myunram.ac.id Studies have shown that under certain conditions, C-prenylation can occur at the C-2 position to form 1,3-dihydroxy-2-prenylxanthone. unram.ac.id The use of 2-methylbut-3-en-2-ol with boron trifluoride has been reported for the selective prenylation at the C-4 position. nih.gov

Enzymatic prenylation offers a high degree of regioselectivity. nih.gov A flavonoid prenyltransferase from Morus alba, MaIDT, has demonstrated the ability to catalyze the regiospecific prenylation of various hydroxyxanthones, including the formation of 2-dimethylallyl-1,3,7-trihydroxyxanthone. nih.gov This highlights the potential of biocatalysis for the synthesis of bioactive prenylated xanthones. nih.gov

The synthesis of various analogues of this compound has been pursued to explore structure-activity relationships. This includes the introduction of alkyl, alkenyl, alkynyl, and alkylated phenyl groups at the C-3 oxygen. tandfonline.com These modifications have been shown to significantly influence the acetylcholinesterase inhibitory activity of the resulting compounds. tandfonline.com

Halogenation Reactions (e.g., Bromination, Chlorination) and Product Characterization

Halogenation of the this compound scaffold introduces halogen atoms at specific positions, significantly altering the electronic and steric properties of the molecule.

Bromination: The bromination of this compound can be effectively achieved using N-bromosuccinimide (NBS). One study reported the synthesis of 2,4-dibromo-1,3-dihydroxy-xanthen-9-one by reacting the parent compound with NBS in a carbon tetrachloride solvent at room temperature for 24 hours. nih.gov The resulting product, C₁₃H₆Br₂O₄, has a planar molecular conformation, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl group. nih.gov The bromine atoms are introduced at the C2 and C4 positions, with characteristic C-Br bond lengths of 1.893 Å and 1.902 Å, respectively. nih.gov

Chlorination: Chlorination represents another important electrophilic substitution reaction for this xanthone. The synthesis of 4-chloro-1,3-dihydroxy-9H-xanthen-9-one has been accomplished with a reported yield of 81.5%. ichem.md The product is characterized as an orange solid with a melting point of 212.2-215.5°C. ichem.md Spectroscopic characterization confirms the structure, with Fourier-transform infrared (FTIR) spectroscopy showing characteristic peaks for the hydroxyl group (3448 cm⁻¹), carbonyl group (1612 cm⁻¹), and the carbon-chlorine bond (887 cm⁻¹). ichem.md The synthesis of other chlorinated derivatives, such as 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, has also been documented. nih.govresearchgate.net

Table 1: Halogenation of this compound

Reaction TypeReagentProductYieldCharacterization HighlightsReference
BrominationN-Bromosuccinimide (NBS)2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-oneNot specifiedPlanar conformation, C-Br bond lengths: 1.893 Å (C2), 1.902 Å (C4) nih.gov
ChlorinationNot specified4-chloro-1,3-dihydroxy-9H-xanthen-9-one81.5%m.p.: 212.2-215.5°C; FTIR (cm⁻¹): 3448 (OH), 1612 (C=O), 887 (C-Cl) ichem.md

Sulfonate Ester Substitution for Enhanced Pharmacological Potential

The introduction of sulfonate ester groups onto the this compound scaffold is a strategy pursued to enhance its pharmacological properties. aip.orgdigitaloceanspaces.com The synthesis of sulfonate ester-substituted this compound has been successfully carried out, yielding a new derivative with potential applications. aip.orgdigitaloceanspaces.comaip.org

In one synthetic approach, the reaction yielded the target sulfonate ester compound at 33%. aip.orgdigitaloceanspaces.com The formation of the sulfonate ester was confirmed through spectroscopic analysis. aip.orgdigitaloceanspaces.com The FTIR spectrum showed a new stretching vibration band at a wavenumber of 2858 cm⁻¹, indicative of the alkane portion of the newly introduced group. digitaloceanspaces.com Further evidence was provided by ¹H-NMR spectroscopy, which revealed a new proton signal characteristic of the ester substituent. aip.orgdigitaloceanspaces.com This modification is considered a promising pathway for developing new therapeutic agents. researchgate.net

O-Alkylation and Alkylated Phenyl Substitutions on the Xanthone Scaffold

The hydroxyl groups of this compound are amenable to O-alkylation through nucleophilic substitution reactions. This allows for the introduction of a wide variety of side chains, including alkyl, alkenyl, alkynyl, and alkylated phenyl groups. researchgate.net These reactions are typically performed by reacting the parent xanthone with various brominated compounds in the presence of a base. researchgate.net

This synthetic strategy has proven to be highly efficient, with many derivatives synthesized in high yields, often exceeding 70%. researchgate.net For example, reacting this compound with 1-bromobutane (B133212) resulted in a 93% yield of 1-hydroxy-3-butoxy-9H-xanthen-9-one. researchgate.net The introduction of these diverse substituents significantly impacts the molecule's properties and has been explored in the context of developing agents with specific biological targets. researchgate.netnih.gov The structures of these new derivatives are routinely confirmed using mass spectrometry (MS), nuclear magnetic resonance (NMR), and FTIR spectroscopy. researchgate.net

Table 2: O-Alkylation of this compound

Substituent TypeReagent ExampleProduct ExampleYieldReference
Alkyl1-Bromobutane1-Hydroxy-3-butoxy-9H-xanthen-9-one93% researchgate.net
Alkyl1-Bromopropane1-Hydroxy-3-propoxy-9H-xanthen-9-one91% researchgate.net
AlkenylNot specified1-Hydroxy-3-O-alkenyl-9H-xanthen-9-one derivatives>70% researchgate.net
Alkylated PhenylNot specified1-Hydroxy-3-O-alkylated phenyl-9H-xanthen-9-one derivatives>70% researchgate.net

Cross-Dehydrogenative Coupling Reactions with Heterocyclic Systems

Cross-dehydrogenative coupling (CDC) is an advanced synthetic method that allows for the direct formation of C-C bonds from two C-H bonds, representing an atom-economical approach. chimicatechnoacta.ruthieme-connect.de this compound has been successfully employed in CDC reactions with electron-deficient heterocyclic systems like 1,2,4-triazines and quinazoline. chimicatechnoacta.ru

When this compound interacts with these azines in trifluoroacetic acid, it results in the formation of stable nucleophilic addition products known as σH-adducts. chimicatechnoacta.ru This reaction proceeds via nucleophilic attack from the electron-rich xanthone onto the heterocyclic system. chimicatechnoacta.ru The adducts can be subsequently oxidized to yield products of nucleophilic hydrogen substitution. chimicatechnoacta.ru This methodology expands the synthetic utility of xanthones, enabling the creation of novel hybrid molecules. chimicatechnoacta.ru

Mechanistic Investigations in this compound Synthesis

Understanding the underlying mechanisms of synthetic reactions is fundamental to controlling reaction outcomes and improving efficiency.

Elucidation of Reaction Mechanisms for Specific Synthetic Pathways

The mechanism of the cross-dehydrogenative coupling between this compound and azaheterocycles has been investigated. chimicatechnoacta.ru The reaction involves the formation of σH-adducts through a nucleophilic substitution of hydrogen (SₙH) pathway. chimicatechnoacta.ru Computational analysis using Gaussian Interface has shown that the C2 carbon of the xanthone has a more negative charge than the C4 carbon. chimicatechnoacta.ru However, the reaction yields a mixture of products resulting from attack at both the C4 and C2 positions, with a ratio of 85:15, respectively. chimicatechnoacta.ru This suggests a competition between orbital control, which favors attack at C4, and charge control, which would favor C2, ultimately leading to the observed product distribution. chimicatechnoacta.ru

Methodologies for Optimization of Synthetic Yields and Selectivity

Optimizing synthetic reactions is key to making chemical processes more practical and efficient. For this compound derivatives, several factors have been shown to influence yield and selectivity.

In the case of CDC reactions, the regioselectivity can be precisely controlled. While this compound gives a mixture of C4 and C2 adducts, the fully methylated analogue, 1,3-dimethoxy-9H-xanthen-9-one, reacts with azines with complete regioselectivity, forming only the C4 adduct. chimicatechnoacta.ru This demonstrates that modification of the hydroxyl groups can be a powerful tool for directing the outcome of the reaction.

For O-alkylation reactions, high yields are consistently reported. The synthesis of various 1-hydroxy-3-O-substituted derivatives with alkyl, alkenyl, and alkylated phenyl groups has been achieved with yields often greater than 70%, and in specific cases, as high as 93%. researchgate.net These high yields are obtained through nucleophilic substitution reactions using alkyl, alkenyl, or alkylated-phenyl bromides. researchgate.net The initial synthesis of the 1,3-dihydroxyxanthone parent compound itself can be performed in high yield (82%) using Eaton's reagent, which acts as both an excellent acylation catalyst and a condensation agent. researchgate.net In contrast, the synthesis of sulfonate ester derivatives has been reported with more moderate yields of 33%. aip.orgdigitaloceanspaces.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D-NMR: HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically shows characteristic signals for the aromatic protons and the hydroxyl groups. The protons on the di-substituted ring (ring C) generally appear as doublets in the aromatic region, while the protons on the other aromatic ring (ring A) present as a complex multiplet system. unram.ac.idresearchgate.net The hydroxyl proton at position 1 is often observed as a sharp singlet at a downfield chemical shift due to intramolecular hydrogen bonding with the carbonyl group. unram.ac.id For instance, in one study, the ¹H NMR spectrum in DMSO-d₆ showed signals for the aromatic protons between δ 7.23 and 8.77 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic signals are observed for the carbonyl carbon (C-9), the oxygenated aromatic carbons, and the other aromatic carbons. japsonline.com The chemical shifts of the carbon atoms are influenced by the electron-donating and withdrawing effects of the substituents. nih.govmdpi.com

2D-NMR (HSQC and HMBC): Two-dimensional NMR techniques are crucial for definitive structural assignment. HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments show correlations between protons and carbons over two or three bonds. nih.govmdpi.com These correlations are instrumental in confirming the substitution pattern on the xanthone core, especially when dealing with derivatives where substituents are introduced at various positions. nih.gov For example, HMBC data can confirm the position of a substituent by observing the correlation between the protons of the substituent and the carbons of the xanthone ring. nih.gov

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-26.21 (d, J=1.2 Hz) researchgate.net92.9 nih.gov
H-46.40 (d, J=1.2 Hz) researchgate.net95.2 nih.gov
H-57.78 (dd, J=1.2, 7.9 Hz) researchgate.net117.0 nih.gov
H-67.85 (td, J=1.3, 7.2, 7.7 Hz) researchgate.net123.9 nih.gov
H-77.59 (dd, J=1.0, 8.5 Hz) researchgate.net126.8 nih.gov
H-88.13 (dd, J=1.2, 7.9 Hz) researchgate.net133.8 nih.gov
1-OH12.88 (s) researchgate.net-
C-1-162.1 nih.gov
C-3-165.0 nih.gov
C-4a-155.0 nih.gov
C-9-181.82 japsonline.com
C-9a-123.2 nih.gov
C-10a-159.9 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. conicet.gov.ar For this compound, HRMS provides an exact molecular weight, which serves as a definitive confirmation of its elemental composition. nih.gov

The calculated molecular weight for C₁₃H₈O₄ is 228.0423. nih.gov Experimental HRMS data for this compound consistently yields a value very close to this calculated mass, confirming the molecular formula. nih.gov For example, one study reported a found value of 228.0427. nih.gov This level of precision is crucial for distinguishing between isomers and confirming the identity of newly synthesized derivatives. The molecular ion peak [M]⁺ is often the base peak in the mass spectrum due to the high stability of the hydroxylated xanthone structure. japsonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characteristics

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of key functional groups. unram.ac.id

The most prominent features in the IR spectrum of this compound include:

O-H Stretching: A broad absorption band is typically observed in the region of 3460-3140 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups. japsonline.comconicet.gov.ar The broadness of this peak is often due to intermolecular hydrogen bonding.

C=O Stretching: A strong absorption peak corresponding to the carbonyl (C=O) group of the xanthone core appears around 1661-1612 cm⁻¹. japsonline.comconicet.gov.ar The conjugation of the carbonyl group with the aromatic rings influences its exact position.

C=C Aromatic Stretching: Multiple sharp absorption bands in the range of 1609-1458 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings. japsonline.comconicet.gov.ar

C-O-C Stretching: The stretching vibration of the ether linkage (C-O-C) in the xanthone backbone is typically observed around 1296 cm⁻¹. unram.ac.id

The presence of substituents in derivatives of this compound can lead to additional characteristic absorption bands in the IR spectrum. For example, the C-H stretching of a prenyl group can be seen around 2920 cm⁻¹. unram.ac.id

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Reference
O-H (stretching)3460 - 3140 japsonline.comconicet.gov.ar
C=O (stretching)1661 - 1612 japsonline.comconicet.gov.ar
C=C Aromatic (stretching)1609 - 1458 japsonline.comconicet.gov.ar
C-O-C (stretching)1296 unram.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characterization in Research Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence studies are employed to investigate the electronic properties and photophysical behavior of this compound and its derivatives.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the conjugated system of the xanthone core. The chromophore, consisting of the conjugated aromatic rings and the carbonyl group, is responsible for these absorptions. nih.gov The spectrum typically shows absorption maxima in the UV region, which can be influenced by the solvent and the presence of substituents. For example, a dimer of a related trihydroxyxanthone showed absorption bands at λmax 322 and 262 nm, which is attributable to a conjugated system. mdpi.com

Fluorescence Characterization: While not as commonly reported as other spectroscopic techniques for this specific compound, fluorescence spectroscopy can provide insights into the excited state properties of xanthone derivatives. The fluorescence emission of these compounds can be sensitive to the local environment and the nature of the substituents on the xanthone scaffold. Research on related xanthone derivatives has explored their photophysical properties, including fluorescence emission mechanisms. ufg.br

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For derivatives of this compound, X-ray crystallography has revealed a nearly planar tricyclic system. iucr.org This planarity is a characteristic feature of the xanthone scaffold. iucr.org A key structural feature observed is the formation of an intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl oxygen atom (O-H···O=C). iucr.org This interaction contributes to the planarity and stability of the molecule.

In the crystal packing, molecules of this compound derivatives are often linked by intermolecular hydrogen bonds. For instance, the second hydroxyl group can participate in hydrogen bonding with the carbonyl group of an adjacent molecule, forming chains or more complex networks in the crystal lattice. iucr.org The crystal structure of a derivative, 2,4-dibromo-1,3-dihydroxy-xanthen-9-one, showed that molecules are associated into chains along the b-axis direction via C=O···H-O hydrogen bonds involving the other hydroxy group. iucr.org

Structure Activity Relationship Sar and Advanced Computational Studies of 1,3 Dihydroxy 9h Xanthen 9 One and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in By identifying key molecular descriptors, QSAR models can rationalize the activity of existing compounds and guide the design of new, more potent derivatives. innovareacademics.inorientjchem.org

The electronic properties of the xanthone (B1684191) scaffold are critical determinants of its pharmacological activity. innovareacademics.in Studies have consistently shown that the distribution of electron density, often quantified by atomic net charges, significantly influences the biological potency of xanthone derivatives.

One QSAR study on xanthone derivatives as anticancer agents identified that the atomic net charges on specific carbon atoms of the xanthone core (C1, C5, C6, C10, and C11) were the most influential descriptors for their pharmacological activity. innovareacademics.in This suggests that the electronic environment around these particular atoms is crucial for the molecule's interaction with its biological target. Another QSAR analysis targeting the anti-tuberculosis activity of xanthone derivatives also found that electronic parameters, specifically the charges on carbons C1, C4, and C9, were key to the model. nih.gov

For antimalarial activity, a different set of atomic charges was found to be important. A QSAR model developed for prenylated xanthone derivatives indicated that the charges on oxygen atom O8, and carbon atoms C9, C12, and C14, along with the charge on oxygen O15, were the predominant descriptors influencing their potency against Plasmodium falciparum. orientjchem.orgsemanticscholar.org The position of hydroxyl groups is also known to influence activity, which is a factor related to the electronic properties of the molecule. nih.gov

Table 1: Key Electronic Descriptors in QSAR Models for Xanthone Derivatives

Pharmacological ActivityKey Atomic Net Charge DescriptorsSource(s)
AnticancerqC1, qC5, qC6, qC10, qC11 innovareacademics.in
Anti-tuberculosisqC1, qC4, qC9 nih.gov
AntimalarialqO8, qC9, qC12, qC14, qO15 semanticscholar.org

Multilinear Regression (MLR) is a common statistical method used to develop QSAR models by correlating biological activity with multiple molecular descriptors. innovareacademics.innih.gov These models are represented by a linear equation and are validated using various statistical parameters to ensure their robustness and predictive power. orientjchem.org

For a series of 24 xanthone derivatives with anticancer activity, an MLR-based QSAR model was developed. The resulting equation was: Log IC50 = –9.132 qC1 + 28.853 qC5 + 2.456 qC6 - 7.375 qC10 - 5.112 qC11 + 3.900 innovareacademics.in

This model was statistically significant, with the following validation parameters: n=24, R=0.885, r²=0.7829, SEE=0.235, and Fcal/Ftable=4.68. innovareacademics.in The predictive residual sum of squares (PRESS) value was 0.999. innovareacademics.in

Similarly, a QSAR model for anti-tuberculosis activity was generated using the MLR Backward method: Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 nih.gov

This model also showed good statistical validity with parameters: PRESS = 2.11, r² = 0.730, and R = 0.6827. nih.gov

For antimalarial xanthones, the best QSAR equation was determined to be: Log pIC50 = 2.997 - 29.256 (qO8) - 138.234 (qC9) - 6.882 (qC12) - 107.836 (qC14) + 48.764 (qO15) semanticscholar.org

The validation of these models is crucial and often involves dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability). orientjchem.org A model is considered valid if its predictive r² for the test set is greater than 0.5. orientjchem.org

A key application of validated QSAR models is their ability to predict the biological activity, often expressed as the half-maximal inhibitory concentration (IC50), of novel, untested compounds. innovareacademics.in This predictive power allows for the rational design of new derivatives with potentially enhanced potency.

The anticancer QSAR model was used to predict the IC50 values of newly designed halogen-substituted hydroxy xanthone derivatives, with predicted activities in the range of 0.001 to 0.484 μM. innovareacademics.in This demonstrates the model's utility in identifying potentially highly potent anticancer agents before their synthesis. innovareacademics.in

The anti-tuberculosis QSAR model was employed to design and predict the Minimum Inhibitory Concentration (MIC) of new xanthone derivatives containing sulfoxide, amide, or carboxylate groups. nih.gov For example, the predicted MIC for 3,6-dihydroxy-9-oxo-9H-xanthene-2-sulfonic acid was a remarkably low 1.22 x 10⁻⁸ μM. nih.gov

In the context of antimalarial drug design, the QSAR model guided the synthesis of two compounds, 3,6-dihydroxy-9H-xanthen-9-one and 3,4,6-trihydroxy-9H-xanthen-9-one. semanticscholar.org The subsequent in-vitro testing of these compounds revealed high potency, with IC50 values of 0.71 and 0.11 µM, respectively, confirming the predictive accuracy of the QSAR calculation. semanticscholar.org

Development and Validation of QSAR Models Using Multilinear Regression Analysis

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. ichem.md This technique provides critical information on binding affinities, interaction types, and the specific amino acids involved in the binding, offering mechanistic insights into the compound's action. semanticscholar.orgichem.md

Molecular docking studies have been performed on 1,3-dihydroxy-9H-xanthen-9-one and its derivatives against a variety of protein targets to explore their therapeutic potential. For instance, in the search for COVID-19 therapeutics, xanthone derivatives were docked against a viral protease. researchgate.net A trihydroxyxanthone derivative with chloro and sulfonate substitutions showed a promising docking energy of -43.3057 Kcal/mol. researchgate.net

In anticancer research, a chloro-substituted hydroxyxanthone was docked into the active site of the protein tyrosine kinase receptor (PDB ID: 1T46), a target relevant to cancer progression. ichem.md For anticholinesterase activity, docking studies of a 1,3-dihydroxyxanthone derivative suggested that it likely binds to both the active site (AS) and the peripheral anionic site (PAS) of cholinesterases, indicating a dual-inhibitor potential. nih.gov

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for stabilizing the ligand-protein complex.

In a study on antimalarial xanthones, docking of 3,6-dihydroxy-9H-xanthen-9-one and 3,4,6-trihydroxy-9H-xanthen-9-one into the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme (PDB ID: 1J3I) revealed binding interactions with several key amino acids. semanticscholar.org These included Ala16, Ser108, Phe58, Asp54, and Leu46, which are known to be crucial for the activity of established DHFR-TS inhibitors. semanticscholar.org

Similarly, docking of a xanthone derivative against a COVID-19 protease identified interactions with residues Gly142, His163, Cys144, Glu166, Gln164, and His41. researchgate.net For a chloro-hydroxyxanthone derivative targeting the protein tyrosine kinase receptor (PDB ID: 1T46), critical binding interactions were observed with Asp810, Cys809, Ile789, His790, and Leu644. ichem.md These findings provide a structural basis for the observed biological activities and a roadmap for designing derivatives with improved binding affinity.

Table 2: Molecular Docking Targets and Interacting Residues for Xanthone Derivatives

Therapeutic TargetProtein (PDB ID)Interacting Amino Acid ResiduesSource(s)
AntimalarialP. falciparum DHFR-TS (1J3I)Ala16, Asp54, Phe58, Leu46, Ser108 semanticscholar.org
AnticancerProtein Tyrosine Kinase Receptor (1T46)Leu644, Cys809, Asp810, Ile789, His790 ichem.md
AnticholinesteraseAcetylcholinesterase, ButyrylcholinesteraseBinds to Active Site (AS) and Peripheral Anionic Site (PAS) nih.gov
Anti-COVID-19Viral ProteaseHis41, Gly142, Cys144, Gln164, His163, Glu166 researchgate.net

Characterization of Binding Modes within Enzyme Active Sites and Allosteric Sites

Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding interactions of this compound and its derivatives with various enzymatic targets. These studies reveal that the xanthone scaffold serves as a privileged structure capable of interacting with both orthosteric (active) and allosteric sites on enzymes, often leading to potent and sometimes mixed-mode inhibition.

A significant body of research has focused on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. researchgate.netnih.gov Molecular docking simulations indicate that the tricyclic system of the 1,3-dihydroxyxanthone nucleus interacts with the active site of AChE primarily through π-π stacking interactions with aromatic residues such as Trp84 and Phe330. researchgate.net Furthermore, the hydroxyl group at the C-1 position is critical for forming a hydrogen bond with the amino acid Tyr334. researchgate.net

Derivatives of 1,3-dihydroxyxanthone have been designed to enhance these interactions and engage with other key regions of the enzyme. For instance, certain Mannich base derivatives have been shown to bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov The PAS, located at the entrance of the active site gorge, is considered an allosteric site, and dual binding at both CAS and PAS can lead to a potent, mixed-type inhibition profile. researchgate.netnih.gov This dual-binding hypothesis is supported by enzyme kinetic analyses which have identified several 1-hydroxy-3-O-substituted and Mannich base derivatives as mixed-mode inhibitors. nih.govnih.govresearchgate.netresearchgate.net

Beyond cholinesterases, the binding modes of 1,3-dihydroxyxanthone have been explored for other enzymes. In a study targeting topoisomerase II, a key enzyme in cancer chemotherapy, 1,3-dihydroxyxanthone was predicted to bind within the active site. japsonline.com The interactions were stabilized by hydrogen bonds between the hydroxyl and carbonyl groups of the xanthone and specific residues like Guanine13, Cytosine14, Lysine505, and Alanine521. japsonline.com Similarly, against α-glucosidase, an enzyme targeted in diabetes, certain xanthone-triazole derivatives were found to be noncompetitive inhibitors, with molecular docking confirming their binding to an allosteric site away from the active site residues (Asp214, Glu276, and Asp349). nih.gov

The following table summarizes the characterized binding interactions of this compound and its derivatives with various enzyme targets based on computational studies.

Target EnzymeCompound TypeBinding Site(s)Key Interacting ResiduesInteraction Type
Acetylcholinesterase (AChE)1,3-dihydroxyxanthoneCatalytic Active Site (CAS)Trp84, Phe330, Tyr334π-π Stacking, Hydrogen Bond
Acetylcholinesterase (AChE)Mannich Base DerivativesCAS and Peripheral Anionic Site (PAS)Not specifiedMixed-Mode
Acetylcholinesterase (AChE)1-hydroxy-3-O-alkenyl derivativesCatalytic Active Site (CAS)Not specifiedπ-π Stacking, Hydrogen Bond, π-alkyl Interaction
Butyrylcholinesterase (BuChE)Mannich Base DerivativesCatalytic Active Site (AS) and PASNot specifiedMixed-Mode
Topoisomerase II1,3-dihydroxyxanthoneActive SiteG13, C14, K505, A521, R503, N520, E522Hydrogen Bond, Noncovalent Forces
α-GlucosidaseXanthone-triazole derivativesAllosteric SiteNot specifiedNoncompetitive Binding
MRSA DNA Ligase1,3,6-trihydroxyxanthone (B1664533)Active SiteHis38, His35, Val177, Lys150, Met41Binding Interaction

This table is based on findings from multiple molecular docking studies. researchgate.netnih.govnih.govjapsonline.comnih.govaip.org

Theoretical Studies and Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and photophysical properties of this compound that are not accessible through experimental means alone. These computational approaches are crucial for understanding the molecule's behavior upon light absorption and subsequent relaxation pathways.

Calculations of Excited State Structures and Conformational Analysis

Theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the geometry and electronic properties of molecules in both their ground and excited states. caltech.edufaccts.de For this compound and its derivatives, computational calculations are used to predict the most stable conformations. researchgate.net These calculations can confirm experimental data, such as NMR spectra, by predicting chemical shifts based on the molecule's optimized three-dimensional structure. researchgate.net

Upon absorption of light, the molecule is promoted to an electronic excited state. TD-DFT calculations can model the geometry of these excited states, which often differ significantly from the ground state structure. caltech.edu This structural relaxation in the excited state is a key determinant of the molecule's photophysical properties, including the energies of fluorescence and phosphorescence. The accuracy of these calculations depends on the chosen functional and basis set, with methods like B3LYP and PBE0 being commonly employed for xanthene and xanthone derivatives. goums.ac.ir

Investigation of Intramolecular Charge Transfer Phenomena

A key feature of many xanthone derivatives upon photoexcitation is the occurrence of Intramolecular Charge Transfer (ICT). semanticscholar.org This phenomenon involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In the case of substituted this compound, the hydroxyl groups act as electron donors, while the carbonyl group (C=O) on the central pyrone ring is a strong electron acceptor.

Quantum chemical calculations, specifically the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to characterize ICT. semanticscholar.org For many derivatives, the HOMO is localized on the hydroxyphenyl ring system, while the LUMO is centered on the carbonyl group and adjacent parts of the xanthone core. The excitation of an electron from the HOMO to the LUMO thus results in a significant transfer of charge. rsc.org This charge separation in the excited state creates a large dipole moment and is fundamental to the molecule's use in applications such as fluorescent sensors. ufg.br Studies on related xanthione derivatives have confirmed noticeable charge transfer from substituent groups to the core structure upon excitation. researchgate.net

Determination of Internal Conversion and Intersystem Crossing Time Constants

Following excitation, a molecule can return to the ground state through several pathways, including radiative (fluorescence, phosphorescence) and non-radiative processes. The primary non-radiative pathways are internal conversion (IC), a transition between states of the same spin multiplicity, and intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., from a singlet to a triplet state).

The parent compound, xanthone, is known for its remarkably fast and efficient intersystem crossing, with a time constant of approximately 1.5 to 1.8 picoseconds (ps). researchgate.net Wavepacket dynamics simulations on xanthone have detailed the precise mechanism. researchgate.net It involves a sequential process: an ultrafast internal conversion between singlet states (¹ππ* -> ¹nπ) occurs in about 140 femtoseconds (fs), followed by the rapid intersystem crossing from the singlet to a triplet state (¹nπ -> ³ππ) in ~1.8 ps. researchgate.net A final internal conversion between triplet states (³ππ -> ³nπ*) takes place on a longer timescale of ~27 ps. researchgate.net

These efficient non-radiative transitions are facilitated by the close proximity and crossing of the potential energy surfaces of the involved electronic states. researchgate.net While specific time constants for this compound are not widely published, theoretical studies on derivatives confirm that these time constants can be determined and are sensitive to the nature and position of substituents. researchgate.net These quantum dynamical simulations are essential for understanding the competition between fluorescence and the population of the triplet state, which is crucial for applications in photodynamic therapy and photocatalysis.

Biosynthesis and Natural Distribution of Xanthones Relevant to 1,3 Dihydroxy 9h Xanthen 9 One

Exploration of Acetate (B1210297) and Shikimate Biosynthetic Pathways in Xanthone (B1684191) Formation

The biosynthesis of the xanthone core in higher plants is of a mixed origin, drawing precursors from two primary metabolic pathways: the acetate pathway and the shikimate pathway. mdpi.combiologydiscussion.commdpi.comnih.gov This dual origin is reflected in the structure of the xanthone molecule itself. mdpi.comfrontiersin.org The A-ring (carbons 1-4) is derived from the acetate-malonate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway. mdpi.comfrontiersin.org

The process begins with the synthesis of precursors from carbohydrate metabolism. nih.gov The shikimate pathway, which operates in the plastids and cytosol, provides a C6-C1 aromatic unit. mdpi.comnih.gov This can occur through two alternative routes:

L-phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route utilizes the amino acid L-phenylalanine, a direct product of the shikimate pathway. mdpi.comfrontiersin.org

L-phenylalanine-independent pathway: Found in the Gentianaceae family, this route forms intermediates like 3-hydroxybenzoic acid from an earlier shikimate precursor, bypassing L-phenylalanine. mdpi.comfrontiersin.org

This shikimate-derived aromatic unit is then condensed with three molecules of acetyl-CoA (via malonyl-CoA) from the acetate pathway. mdpi.com This condensation leads to the formation of a key benzophenone (B1666685) intermediate, most commonly 2,3′,4,6-tetrahydroxybenzophenone, which serves as the central precursor for the majority of plant xanthones. biologydiscussion.commdpi.comnih.govfrontiersin.org In contrast, the xanthone core in fungi and lichens is typically derived entirely from the polyketide (acetate) pathway. mdpi.comnih.gov

Regioselective Oxidative Intramolecular Coupling Mechanisms in Xanthone Ring System Assembly

The formation of the characteristic tricyclic xanthone ring system from the benzophenone intermediate is a critical step catalyzed by specific enzymes. biologydiscussion.com This transformation occurs via a regioselective oxidative intramolecular C-O phenol (B47542) coupling of the 2,3′,4,6-tetrahydroxybenzophenone precursor. nih.govresearchgate.net This cyclization is catalyzed by distinct cytochrome P450 monooxygenases, known as trihydroxyxanthone synthases (TXS). researchgate.net

The regioselectivity of this coupling determines the substitution pattern of the resulting xanthone core. nih.govresearchgate.net

Coupling para to the 3'-hydroxyl group of the benzophenone results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govresearchgate.net

Coupling ortho to the 3'-hydroxyl group yields 1,3,5-trihydroxyxanthone (1,3,5-THX). nih.govresearchgate.net

The proposed mechanism for this reaction involves two sequential one-electron oxidations. nih.gov First, the loss of an electron and a proton from a hydroxyl group generates a phenoxy radical. nih.gov This radical then performs an electrophilic attack on the second aromatic ring, forming a hydroxy-cyclohexadienyl radical intermediate. nih.gov A subsequent loss of another electron and a proton completes the cyclization, yielding the stable, aromatic trihydroxyxanthone scaffold. nih.gov These core structures, 1,3,5-THX and 1,3,7-THX, are the direct precursors for a vast array of more complex xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, through subsequent tailoring reactions like hydroxylation, methylation, prenylation, and glycosylation. frontiersin.orgnih.govresearchgate.net

Enzymatic Characterization and Gene Expression in Xanthone Biosynthesis

Significant progress has been made in identifying and characterizing the enzymes and corresponding genes involved in the xanthone biosynthetic pathway in various plant species. nih.govresearchgate.net These enzymatic steps are crucial for both the formation of the core structure and its subsequent diversification. Key enzymes have been characterized at biochemical and molecular levels from organisms like Hypericum spp., Garcinia mangostana, and Centaurium erythraea. frontiersin.orgnih.govresearchgate.net

The table below summarizes some of the key enzymes characterized in the biosynthesis of xanthones.

Enzyme NameAbbreviationFunctionOrganism(s)
Benzophenone synthaseBPSCatalyzes the condensation of a shikimate-derived benzoyl-CoA with three malonyl-CoA units to form the benzophenone scaffold.Hypericum spp., Centaurium erythraea
Benzophenone 3′-hydroxylaseB3′HA cytochrome P450 enzyme that hydroxylates the benzophenone intermediate to form 2,3′,4,6-tetrahydroxybenzophenone. researchgate.netHypericum spp., Centaurium erythraea
1,3,7-Trihydroxyxanthone synthase1,3,7-TXSA cytochrome P450 enzyme that catalyzes the regioselective oxidative coupling to form 1,3,7-trihydroxyxanthone. researchgate.netHypericum androsaemum, Centaurium erythraea
1,3,5-Trihydroxyxanthone synthase1,3,5-TXSA cytochrome P450 enzyme that catalyzes the regioselective oxidative coupling to form 1,3,5-trihydroxyxanthone. researchgate.netHypericum androsaemum, Centaurium erythraea
Norathyriol 6-O-glucosyltransferaseStrGT9Mediates the glucosylation of 1,3,6,7-tetrahydroxyxanthone. frontiersin.orgnih.govGentiana triflora frontiersin.org
Malonyl-CoA acyltransferaseStrAT2Catalyzes the malonylation of a xanthone glucoside. frontiersin.orgnih.govGentiana triflora frontiersin.org
C-glycosyltransferaseCGTCatalyzes the C-glycosylation of specific benzophenones and xanthones to form compounds like mangiferin. frontiersin.orgnih.govMangifera indica frontiersin.org

More recent research in red-flowered gentians identified two specific enzymes, StrGT9 (a glucosyltransferase) and StrAT2 (a malonyltransferase), responsible for the biosynthesis of xanthone glucosides that contribute to flower coloration. nih.gov The expression of these genes and the activity of their corresponding enzymes directly influence the profile and accumulation of xanthone derivatives in the plant. nih.gov

Natural Isolation and Identification from Plant Species

Xanthones, while structurally diverse, are found in a relatively restricted number of higher plant families. frontiersin.org The most prominent sources of these compounds belong to the families Gentianaceae, Clusiaceae (also known as Guttiferae), and Hypericaceae. mdpi.comfrontiersin.orgresearchgate.net Simple oxygenated xanthones, prenylated xanthones, and xanthone glycosides are frequently isolated from species within these families. frontiersin.orgsemanticscholar.org

The table below details representative plant sources for natural xanthones.

Plant FamilyGenusSpecies ExampleIsolated Xanthones/Derivatives
Clusiaceae (Guttiferae) GarciniaGarcinia mangostana (Mangosteen)α-Mangostin, Gambogic acid frontiersin.orgresearchgate.net
Garcinia porrecta5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) mdpi.com
CalophyllumPrenylated xanthones
Hypericaceae HypericumHypericum perforatum (St. John's Wort)Hyperixanthone A researchgate.net
Hypericum androsaemumVarious simple and prenylated xanthones
Gentianaceae GentianaGentiana lutea (Yellow Gentian)Gentisin (1,7-dihydroxy-3-methoxyxanthone) mdpi.comnih.gov
SwertiaSwertia paniculataSwertianolin frontiersin.org
CanscoraSimple oxygenated xanthones

Historically, the first natural xanthone to be described was gentisin, isolated in 1821 from the roots of Gentiana lutea. mdpi.comnih.gov The genus Garcinia is particularly renowned for producing a wide variety of prenylated xanthones. frontiersin.org Investigations into various Garcinia species continue to yield novel xanthone structures, such as the dimer 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one) recently isolated from Garcinia porrecta. mdpi.com The specific oxygenation and substitution patterns of xanthones, such as that seen in this compound, are often characteristic of the plant family or even genus from which they are isolated. biologydiscussion.com

Future Perspectives and Emerging Research Directions for 1,3 Dihydroxy 9h Xanthen 9 One

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The core structure of 1,3-dihydroxy-9H-xanthen-9-one serves as a foundational template for the rational design and synthesis of new derivatives with improved biological efficacy. Researchers are actively exploring how the addition of various functional groups to the xanthone (B1684191) backbone can enhance its interaction with biological targets.

One major area of focus has been the development of potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov Studies have shown that synthesizing derivatives with alkyl, alkenyl, alkynyl, and alkylated phenyl groups at the C3 position significantly increases AChE inhibitory activity compared to the parent compound. tandfonline.com For instance, compounds with specific alkenyl groups, such as 2g and 2j in one study, exhibited the strongest activities with IC50 values of 20.8 and 21.5 μM, respectively. tandfonline.com

Another successful strategy involves the synthesis of Mannich bases of 1,3-dihydroxyxanthone. nih.govnih.gov These modifications have yielded derivatives with potent, dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The introduction of alkoxy or alkenoxy substituents at the C3 position and various dialkylamine methyl groups at the C2 position has been shown to positively influence inhibitory potency and selectivity. nih.gov One such derivative, 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one, displayed a potent IC50 value of 2.61 µM against AChE and 0.51 µM against BuChE. nih.gov

Furthermore, the introduction of prenyl groups has been shown to enhance the biological activity of the xanthone core. unram.ac.idnih.gov The synthesis of 1,3-dihydroxy-2-prenylxanthone has been achieved through C-prenylation, a process that can increase antibacterial and anticancer activities. unram.ac.idnih.gov The addition of an epoxypropyl group at the C-1 position has also been shown to drastically improve cytotoxic activity against cancer cell lines. mdpi.com

These synthetic efforts are often guided by structure-activity relationship (SAR) studies, which help to identify the chemical features crucial for biological activity. utar.edu.my

Derivative TypeModification StrategyTargetNotable IC50 ValuesReference(s)
Alkenyl Derivatives Substitution at C3 positionAcetylcholinesterase (AChE)20.8 µM and 21.5 µM tandfonline.com
Mannich Bases Alkoxy/alkenoxy at C3, dialkylamine methyl at C2AChE and Butyrylcholinesterase (BuChE)AChE: 2.61 µM, BuChE: 0.51 µM nih.gov
Amphiphilic Derivatives Side chains of varying lengths with secondary aminesAcetylcholinesterase (AChE)0.46 µM conicet.gov.ar
Prenylated Derivatives C-prenylation at C2 positionE. coli (antibacterial)Moderate activity at 15% concentration unram.ac.id
Epoxypropyl Derivatives Addition of 2-epoxypropyl group at C-1MCF-7 and HeLa cancer cells3.28 µM (MCF-7), 23.3 µM (HeLa) mdpi.com

In-depth Mechanistic Elucidation of Observed Biological Actions at the Molecular and Cellular Levels

A critical aspect of future research is to unravel the precise molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects. While initial studies have identified key targets, a deeper understanding of the downstream signaling pathways and cellular consequences is required.

For its role as a cholinesterase inhibitor, kinetic studies have revealed a mixed-mode inhibition for several derivatives. researchgate.nettandfonline.com This suggests that these compounds bind not only to the catalytic active site (CAS) of the enzyme but also to the peripheral anionic site (PAS). researchgate.netnih.gov This dual binding is significant as the PAS is involved in the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease. researchgate.net Molecular docking studies support this, showing that the xanthone nucleus interacts with key amino acid residues like Trp84 and Phe330 in the active site via π-π stacking. researchgate.net

In the context of anticancer activity, research points towards the inhibition of topoisomerase enzymes as a potential mechanism. mdpi.comjapsonline.com Molecular docking studies have shown that 1,3-dihydroxyxanthone can interact with the active site of Topoisomerase II, a protein crucial for cancer cell proliferation. japsonline.com Other potential anticancer mechanisms include the induction of apoptosis (programmed cell death) by activating caspases and disrupting mitochondrial function. The presence of aminoalkanol groups on the xanthone structure has been linked to mitochondrial dysfunction and apoptosis in cancer cells. mdpi.com

Identification and Validation of Novel Pharmacological Targets for Therapeutic Development

While acetylcholinesterase and topoisomerases are established targets, the diverse biological activities of xanthones suggest that this compound and its analogues may interact with a wider range of biomolecules. qut.edu.au Future research will focus on identifying and validating these novel pharmacological targets to expand the therapeutic potential of this compound class.

Potential new targets for anticancer drug development include protein kinases, which are often dysregulated in cancer. mdpi.com The inhibitory activity of some xanthone derivatives against these enzymes suggests a promising avenue for investigation. mdpi.com Furthermore, some derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. researchgate.net

The broad-spectrum biological properties of xanthones, including anti-inflammatory, antioxidant, and antimicrobial effects, indicate that they likely interact with multiple cellular pathways and protein receptors. innovareacademics.inontosight.ai Target identification studies using techniques such as affinity chromatography and proteomics could reveal novel binding partners and pave the way for developing therapies for a wider range of diseases.

Application of Advanced Computational Approaches in De Novo Drug Discovery and Optimization

Advanced computational methods are becoming indispensable tools in modern drug discovery, and their application to this compound is set to accelerate the development of new drug candidates. acs.org Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are being used to rationally design and optimize xanthone derivatives. researchgate.netinnovareacademics.in

Molecular docking simulations have been instrumental in understanding how 1,3-dihydroxyxanthone derivatives bind to acetylcholinesterase. researchgate.nettandfonline.com These models have revealed key interactions, such as π-π stacking and hydrogen bonding, that contribute to binding affinity and inhibitory activity. researchgate.netresearchgate.net This knowledge allows for the de novo design of new analogues with predicted improved affinity and specificity. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. innovareacademics.in By analyzing a series of 1,3-dihydroxyxanthone derivatives, QSAR models can predict the anticancer activity (IC50 values) of newly designed compounds, guiding synthetic efforts towards the most promising candidates. innovareacademics.in These computational approaches not only save time and resources but also provide deep insights into the molecular basis of drug action.

Integration with Synthetic Biology Platforms for Sustainable Xanthone Production

The natural production of xanthones in plants is often inefficient and subject to environmental factors. utar.edu.my Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound and other valuable xanthones. frontiersin.org

The biosynthesis of xanthones proceeds via the polyketide pathway, involving key enzymes like polyketide synthases (PKS) and cytochrome P450 monooxygenases. ontosight.ai Researchers are working to engineer the biosynthetic pathways for plant polyketides, including xanthones, into microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.gov By expressing the necessary plant enzymes in these microorganisms, it is possible to achieve complete biosynthesis of complex plant metabolites from simple sugars. nih.gov

Metabolic engineering strategies can be employed to optimize these microbial cell factories to enhance the yield of desired xanthones. ontosight.ai This approach not only provides a reliable and sustainable source of these compounds but also opens up the possibility of producing novel, non-natural xanthone derivatives through the introduction of engineered enzymes. nih.gov

Development of Advanced Biomedical Research Tools Utilizing this compound (e.g., Fluorescent Probes for Cellular Processes)

Beyond its therapeutic potential, the unique photochemical properties of the xanthone scaffold make this compound an attractive candidate for the development of advanced biomedical research tools. utar.edu.my Its inherent fluorescence can be harnessed to create probes for visualizing cellular structures and processes with high precision. chemimpex.com

Derivatives of this compound can be designed as fluorescent probes for targeted drug delivery systems, allowing researchers to track the distribution and uptake of therapeutic agents in real-time. chemimpex.comchemimpex.com These probes can also be used as pH indicators or tracers in fluid dynamics, providing critical insights into cellular and physiological processes. chemimpex.com The stability and solubility of the xanthone core make it a preferred choice for developing innovative diagnostic and imaging tools. chemimpex.com

Q & A

Q. What are the foundational synthetic routes for 1,3-dihydroxy-9H-xanthen-9-one, and how can researchers optimize yields?

The compound is commonly synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by regioselective alkylation or bromination . To optimize yields, reaction conditions such as solvent polarity (e.g., DMF/acetone mixtures) and catalysts (e.g., Cs₂CO₃) are critical. For example, epoxidation using epibromohydrin requires precise temperature control (60°C) and purification via silica chromatography .

Q. How should researchers address solubility challenges during experimental workflows?

The compound exhibits limited solubility in polar solvents like ethanol and PBS (pH 7.2). For in vitro assays, solubilize it in DMSO (2 mg/mL) or DMF (1 mg/mL) with sonication at 37°C. Pre-warming solutions and using co-solvents (e.g., cyclodextrins) can enhance bioavailability .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Combine ¹H/¹³C NMR (in DMSO-d₆ or CD₃OD) to confirm hydroxyl and aromatic proton environments, ESI-MS for molecular ion validation, and FT-IR for identifying carbonyl (C=O) and hydroxyl (O–H) stretches. X-ray crystallography is recommended for resolving regiochemical ambiguities, as demonstrated for brominated derivatives .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for drug discovery?

Direct CH/CH functionalization via reactions with triazines or quinazolines introduces heterocyclic moieties at C-2 or C-4 positions, enhancing bioactivity. For example, coupling with 1,2,4-triazines under mild conditions yields derivatives with anti-cancer potential . Epoxidation at the 1,3-dihydroxy sites using epibromohydrin creates electrophilic intermediates for nucleophilic addition .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 18.6 µM for HepG2 vs. variable results in other cell lines) may arise from assay conditions (e.g., serum concentration, exposure time). Standardize protocols using cell cycle analysis (flow cytometry) and caspase-3/7 activation assays to validate mechanisms like G0/G1 arrest . Cross-validate findings with in vivo metabolomics, as seen in studies linking the compound to altered urine metabolites in fatty liver models .

Q. What crystallographic insights inform the design of xanthone-based probes?

Crystal structures of brominated derivatives reveal planar xanthene cores with dihedral angles <5° between aromatic rings, enabling π-π stacking in biological targets. Halogen substitution at C-2/C-4 enhances binding to hydrophobic pockets in enzymes, as observed in neuraminidase inhibition studies .

Q. How do researchers analyze regioselectivity challenges in xanthone derivatization?

Q. What are the pitfalls in scaling up synthetic protocols, and how can they be mitigated?

Scaling reactions like FeCl₃-mediated domino cyclizations (68–95% yields) requires strict exclusion of moisture to prevent hydrolysis. Use flow chemistry for exothermic steps and inline IR monitoring to track intermediate formation .

Q. How can conflicting solubility data across studies be reconciled?

Variability in reported solubility (e.g., DMSO vs. ethanol) often stems from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC. For biological assays, use standardized DMSO stock solutions diluted in culture media to <0.1% v/v .

Emerging Applications

Q. What novel roles does this compound play in fluorescent probe design?

The compound’s rigid xanthene core serves as a scaffold for pH-sensitive fluorophores. Substituents like aryl groups at C-9 shift emission wavelengths (e.g., 450→550 nm), enabling ratiometric sensing in live-cell imaging .

Q. How is the compound being leveraged in multi-target anti-cancer therapies?

Derivatives like 7-bromo-1,3-dihydroxy-9H-xanthen-9-one dual-target MDM2-p53 interactions and caspase pathways, synergizing with chemotherapeutics. Co-administration with vascular disruptors (e.g., DMXAA) enhances tumor necrosis in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.